N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride
Description
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide dihydrochloride is a synthetic small molecule characterized by its isoquinoline sulfonamide backbone and piperidine moiety. The dihydrochloride salt form enhances its solubility and stability, critical for pharmaceutical applications.
Properties
Molecular Formula |
C15H21Cl2N3O2S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2S.2ClH/c1-18(13-5-8-16-9-6-13)21(19,20)15-4-2-3-12-11-17-10-7-14(12)15;;/h2-4,7,10-11,13,16H,5-6,8-9H2,1H3;2*1H |
InChI Key |
RKQAIHDEHZSCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide dihydrochloride typically involves:
- Construction of the isoquinoline sulfonamide core,
- Introduction of the piperidin-4-yl substituent,
- Methylation of the nitrogen atom on the piperidine ring,
- Formation of the dihydrochloride salt for stability.
This multi-step approach is consistent with the general methods used for isoquinoline sulfonamide derivatives, as reported in the literature.
Sulfonamide Formation via Sulfonyl Chloride Intermediates
A common approach to sulfonamide synthesis involves reacting sulfonyl chlorides with amines. According to a study on sulfonamide preparations from N-silylamines, sulfonyl chlorides react efficiently with amines to form sulfonamides in high yields, often without solvents, and with recoverable byproducts. This methodology can be adapted for the isoquinoline-5-sulfonyl chloride reacting with N-methylpiperidin-4-amine to yield the target sulfonamide.
Methylation of the Piperidinyl Nitrogen
Methylation of the piperidin-4-yl nitrogen is achieved by employing methylating agents such as methyl iodide or formaldehyde with reducing agents (Eschweiler–Clarke methylation). Alternatively, direct amidation using N-methyl-N-methoxylamine reagents has been reported for related piperidine sulfonamide derivatives. This method involves amidation of the carboxylic acid precursor with N-methyl-N-methoxylamine in the presence of phosphoryl chloride (PCl3) to afford the N-methylated amide, which can be adapted for the sulfonamide synthesis.
Salt Formation: Dihydrochloride Crystallization
The final step involves converting the free base sulfonamide to its dihydrochloride salt to improve stability, solubility, and ease of handling. A patented method describes adding at least two equivalents of hydrochloric acid to the free base, dissolving in ethanol and water, followed by precipitation with a non-ethanol polar solvent to obtain crystalline dihydrochloride salt with superior thermal and moisture stability compared to amorphous forms.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Isoquinoline-5-sulfonyl chloride + N-methylpiperidin-4-amine in solvent (e.g., dichloromethane) | Nucleophilic substitution forming N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide | Sulfonamide intermediate |
| 2 | Methylation via N-methyl-N-methoxylamine and PCl3 or methyl iodide with base | Methylation of piperidinyl nitrogen | N-methylated sulfonamide |
| 3 | Addition of 2 equivalents HCl in ethanol/water, precipitation with polar solvent (e.g., ethyl acetate) | Formation of dihydrochloride salt | Crystalline dihydrochloride salt |
Analytical and Stability Data
Crystallinity and Stability
- The dihydrochloride salt form exhibits crystallinity confirmed by powder X-ray diffraction, contrasting with the amorphous free base.
- Differential scanning calorimetry shows enhanced thermal stability of the dihydrochloride salt.
- Moisture absorption tests demonstrate lower hygroscopicity for the dihydrochloride salt, improving shelf-life.
- Water solubility is significantly higher for the dihydrochloride salt, facilitating formulation in aqueous media.
Comparative Notes on Synthetic Variations
| Aspect | Method A (Sulfonyl Chloride + Amine) | Method B (Amidation with N-methyl-N-methoxylamine) | Comments |
|---|---|---|---|
| Reaction Type | Nucleophilic substitution | Amidation | Both yield sulfonamide; amidation may offer direct methylation |
| Reagents | Sulfonyl chloride, amine | Carboxylic acid precursor, PCl3, N-methyl-N-methoxylamine | Method B requires acid precursor |
| Conditions | Mild, room temperature | Reflux in organic solvent | Method A simpler, Method B suitable for specific methylation |
| Yield & Purity | High yields reported | Moderate to high yields | Both methods are scalable |
| Salt Formation | Post-synthesis step | Post-synthesis step | Salt formation critical for stability |
Summary and Recommendations
- The preparation of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide dihydrochloride involves sulfonamide bond formation, nitrogen methylation, and salt crystallization.
- Sulfonyl chloride intermediates and N-methylpiperidin-4-amine are key starting materials.
- Amidation with N-methyl-N-methoxylamine and PCl3 offers an alternative methylation route.
- Formation of the dihydrochloride salt significantly improves stability and solubility, critical for pharmaceutical applications.
- Analytical data confirm the crystalline nature and enhanced physicochemical properties of the dihydrochloride salt.
- These methods are supported by peer-reviewed studies and patents, providing robust and reproducible synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide; dihydrochloride is its potential as an antimicrobial agent. Research has shown that derivatives of piperidine, including those with isoquinoline moieties, exhibit promising antibacterial and antifungal activities. For instance, studies have synthesized thiosemicarbazone derivatives from piperidin-4-one, which demonstrated significant antimicrobial efficacy against various strains compared to traditional antibiotics like ampicillin and terbinafine .
Inhibition of Inosine-5′-Monophosphate Dehydrogenase (IMPDH)
The compound has been investigated for its inhibitory effects on IMPDH, an essential enzyme in the purine biosynthesis pathway of Mycobacterium tuberculosis. A study highlighted the synthesis of analogues that showed selective activity against IMPDH, indicating that modifications to the isoquinoline and piperidine rings are crucial for enhancing biological activity . The structure–activity relationship (SAR) studies revealed that specific substitutions could improve potency against resistant strains of M. tuberculosis.
Cancer Therapeutics
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide; dihydrochloride has also been explored in the context of cancer therapy. Compounds derived from the isoquinoline scaffold have been reported to exhibit anticancer properties. For example, optimization of related compounds has led to the development of inhibitors targeting various kinases involved in tumor growth and proliferation . The ability to inhibit protein kinases like AKT suggests a potential role for this compound in cancer treatment strategies.
Neurological Disorders
Research into piperidine derivatives has indicated their potential in treating neurological disorders such as Alzheimer’s disease. Compounds incorporating piperidine structures have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology . The incorporation of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide; dihydrochloride into these frameworks could enhance cognitive function through improved cholinergic signaling.
Structure–Activity Relationship Studies
Extensive SAR studies have been conducted to understand how modifications to the piperidine and isoquinoline structures affect biological activity. These studies often involve synthesizing a series of analogues and evaluating their pharmacological profiles through biochemical assays and X-ray crystallography to elucidate binding interactions with target enzymes . Such insights are critical for designing more effective therapeutic agents.
Data Summary Table
Mechanism of Action
The mechanism of action of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Target Specificity and Mechanism of Action
Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, is compared to CDK2-specific inhibitors (Adapalene, Fluspirilene) and a CDK4/6 dual inhibitor (Rafoxanide). These compounds share antiproliferative effects by blocking cell cycle progression and inducing apoptosis. However, vanoxerine’s broader kinase inhibition suggests efficacy across a wider range of cancers compared to single- or dual-target inhibitors .
Table 1: Comparative IC50 Values in Cancer Cell Lines
| Compound | Target | IC50 (μM) in Cell Lines |
|---|---|---|
| Vanoxerine dihydrochloride | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) |
| Fluspirilene | CDK2 | 4.01 (HepG2), 3.46 (Huh7) |
| Adapalene | CDK2 | 4.43 (DLD1), 7.14 (LoVo) |
| Rafoxanide | CDK4/6 | 1.09 (A375), 1.31 (A431) |
Physicochemical Properties
The dihydrochloride salt form distinguishes N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide from hydrochloride analogs. Dihydrochloride salts contain two hydrochloric acid molecules, improving water solubility and bioavailability compared to single hydrochloride counterparts . This property is critical for drug formulation, as seen in Berotralstat dihydrochloride (a plasma kallikrein inhibitor), which leverages high aqueous solubility for oral delivery .
Biological Activity
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide; dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including case studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its isoquinoline core, which is known for its pharmacological significance. The presence of the piperidine and sulfonamide groups enhances its biological interactions. The sulfonamide moiety is particularly notable for its role in antibacterial activity and enzyme inhibition, making it a focal point in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features show significant antibacterial properties. For instance, studies have demonstrated that derivatives of isoquinoline and piperidine exhibit varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains.
- Case Study : A study involving analogues of isoquinoline-sulfonamide compounds revealed that certain derivatives displayed potent inhibitory effects against M. tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis .
| Compound | Target | Activity |
|---|---|---|
| Compound 1 | IMPDH | IC50: 12 μM |
| Compound 2 | AChE | Moderate inhibition |
| Compound 3 | Urease | Strong inhibition |
2. Enzyme Inhibition
The compound's sulfonamide group is linked to significant enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
- Research Findings : In vitro assessments have shown that various derivatives exhibit strong AChE inhibition, with some compounds achieving IC50 values comparable to established inhibitors .
3. Anti-inflammatory Properties
Some studies have explored the anti-inflammatory potential of isoquinoline derivatives, suggesting that compounds with similar structures can modulate inflammatory responses effectively.
- Example : Compounds derived from isoquinoline have been shown to reduce nitric oxide production in activated macrophages, indicating their potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide; dihydrochloride. Modifications to the piperidine and sulfonamide groups can significantly influence the compound's efficacy.
| Modification | Effect on Activity |
|---|---|
| Increased distance between sulfonamide and piperidine | Loss of activity |
| Addition of electron-withdrawing groups | Enhanced antibacterial activity |
| Alteration of the isoquinoline substituent | Variable effects on enzyme inhibition |
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for sulfonamide derivatives: use nitrile gloves, lab coats, and chemical fume hoods during synthesis . Store in amber vials under argon at -20°C to prevent hygroscopic degradation. Dispose of waste via incineration (≥1000°C) to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
